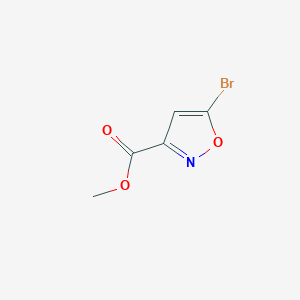

Methyl 5-bromo-1,2-oxazole-3-carboxylate

Description

Significance of the 1,2-Oxazole (Isoxazole) Core in Modern Organic Synthesis and Drug Discovery

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities and therapeutic potential. rsc.org Its presence in numerous natural products, such as ibotenic acid and muscimol, highlights its biological relevance. wikipedia.org In the realm of pharmaceuticals, the isoxazole core is integral to a number of drugs, including the COX-2 inhibitor valdecoxib (B1682126) and the neurotransmitter agonist AMPA. wikipedia.org Furthermore, isoxazolyl groups are found in many β-lactamase-resistant antibiotics like cloxacillin, dicloxacillin, and flucloxacillin. wikipedia.org

The versatility of the isoxazole ring makes it an attractive building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of agrochemicals, such as pesticides and herbicides. wikipedia.orgnumberanalytics.com The ability of isoxazole derivatives to engage with various biological targets through non-covalent interactions has spurred extensive research into their synthesis and application. nih.govjetir.org Recent advancements have focused on creating a wide array of derivatives with enhanced bioactivity and selectivity for potential therapies in areas like cancer, neurodegenerative disorders, and infectious diseases. rsc.org

Table 1: Examples of Bioactive 1,2-Oxazole Derivatives

| Compound | Biological Activity/Application |

|---|---|

| Valdecoxib | COX-2 inhibitor (anti-inflammatory) wikipedia.org |

| Cloxacillin | β-lactamase-resistant antibiotic wikipedia.org |

| Dicloxacillin | β-lactamase-resistant antibiotic wikipedia.org |

| Flucloxacillin | β-lactamase-resistant antibiotic wikipedia.org |

| Leflunomide | Disease-modifying antirheumatic drug (DMARD) wikipedia.org |

| Ibotenic acid | Neurotoxin found in mushrooms wikipedia.org |

| Muscimol | Psychoactive GABA receptor agonist wikipedia.org |

Historical Context and Evolution of Synthetic Strategies for 1,2-Oxazole Derivatives

The chemistry of oxazoles, including isoxazoles, dates back to the 19th century. ontosight.ai The first synthesis of an oxazole (B20620) was reported in 1818, with significant advancements in synthetic methodologies occurring in the mid-20th century. ontosight.ai The development of synthetic routes to isoxazoles has been a continuous area of research, leading to a variety of methods for their preparation.

Historically, the synthesis of isoxazoles often involved the reaction of hydroxylamine (B1172632) with 1,3-diketones or derivatives of propiolic acid. wikipedia.org Another classical approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org Over the years, more sophisticated and efficient methods have been developed. These include transition metal-catalyzed cycloadditions and green chemistry approaches that offer improved yields and regioselectivity. rsc.org The evolution of these synthetic strategies has been driven by the increasing demand for structurally diverse isoxazole derivatives for screening in drug discovery programs and for applications in materials science. rsc.orgnumberanalytics.com Modern synthetic methods often focus on one-pot reactions and the use of environmentally friendly reagents and conditions. chemicalbook.com

Table 2: Key Synthetic Strategies for 1,2-Oxazoles

| Synthetic Method | Description |

|---|---|

| Reaction with Hydroxylamine | Condensation of hydroxylamine with 1,3-dicarbonyl compounds. wikipedia.org |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxides with alkynes or alkenes. wikipedia.org |

| Transition Metal-Catalyzed Cycloadditions | Modern methods offering high efficiency and control. rsc.org |

| Green Chemistry Approaches | Use of environmentally benign reagents and conditions. rsc.org |

Structural Features and Electronic Nature of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a planar, five-membered aromatic heterocycle. wikipedia.org It is considered an electron-rich azole due to the presence of the oxygen atom adjacent to the nitrogen. wikipedia.org The arrangement of atoms in the ring—three carbons, one nitrogen, and one oxygen—results in a system with a delocalized 6π electron cloud, which imparts aromatic character. chemicalbook.com However, the high electronegativity of the oxygen atom can restrict the complete delocalization of these π electrons. chemicalbook.com

The electronic nature of the isoxazole ring is influenced by the weak N-O bond, which is susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.orgacs.org This photochemical instability can lead to ring-opening and rearrangement to form an oxazole through an azirine intermediate. wikipedia.org This reactivity has been exploited in applications such as photoaffinity labeling. wikipedia.org The isoxazole ring system is weakly basic, with the nitrogen atom being the site of protonation. wikipedia.org The presence and position of substituents on the ring can significantly influence its electronic properties and reactivity.

Table 3: Physicochemical Properties of Isoxazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃NO wikipedia.org |

| Molar Mass | 69.062 g/mol wikipedia.org |

| Boiling Point | 95 °C wikipedia.org |

| Density | 1.075 g/mL wikipedia.org |

| pKa (of conjugate acid) | -3.0 wikipedia.org |

Properties

IUPAC Name |

methyl 5-bromo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONRHRDGVHBHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of Methyl 5 Bromo 1,2 Oxazole 3 Carboxylate

Cross-Coupling Reactions at the C-5 Bromo Position

The bromine atom at the C-5 position of the isoxazole (B147169) ring is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgnih.gov In the case of Methyl 5-bromo-1,2-oxazole-3-carboxylate, the C-5 bromine atom can be readily displaced by various aryl or heteroaryl groups through this reaction.

This transformation is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov The reaction with arylboronic acids proceeds under relatively mild conditions to afford the corresponding 5-aryl-1,2-oxazole-3-carboxylates in good to excellent yields. researchgate.net The choice of catalyst, base, and solvent can influence the reaction efficiency and yield. nih.govsemanticscholar.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Methyl 5-bromo-1,2-oxazole-3-carboxylate | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Methyl 5-aryl-1,2-oxazole-3-carboxylate |

Note: The conditions and yields are representative and can vary depending on the specific arylboronic acid and reaction parameters used.

Beyond the Suzuki-Miyaura reaction, the C-5 bromo position of Methyl 5-bromo-1,2-oxazole-3-carboxylate can participate in other important transition metal-mediated transformations.

C-N Coupling Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. This reaction allows for the coupling of the bromo-isoxazole with a wide range of primary and secondary amines to yield 5-amino-1,2-oxazole derivatives. The choice of palladium precatalyst and ligand is crucial for achieving high yields. nih.govmdpi.com Copper-catalyzed C-N coupling reactions also represent a viable alternative for the formation of carbon-nitrogen bonds. rsc.org

Direct Arylation: Palladium-catalyzed direct C-H arylation has emerged as an efficient and atom-economical method for the formation of C-C bonds, avoiding the pre-functionalization of the coupling partner. researchgate.netnih.govnih.gov While this reaction typically involves the activation of a C-H bond, the bromo-isoxazole can serve as the arylating agent in reactions with other heterocycles. researchgate.netacs.org

Table 2: Other Transition Metal-Mediated Reactions at C-5

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst / Phosphine ligand | Methyl 5-(dialkylamino)-1,2-oxazole-3-carboxylate |

| Direct Arylation | Arene (Ar-H) | Pd(OAc)₂ / Ligand | Methyl 5-aryl-1,2-oxazole-3-carboxylate |

Functional Group Transformations of the C-3 Carboxylate Moiety

The methyl carboxylate group at the C-3 position offers another handle for synthetic modifications, allowing for the introduction of different functional groups and the extension of the molecular framework.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-1,2-oxazole-3-carboxylic acid, under acidic or basic conditions. For instance, treatment with a strong acid such as aqueous sulfuric acid can effectively cleave the ester bond. google.com

The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of derivatives. A common transformation is the formation of amides through coupling with primary or secondary amines. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. growingscience.com Alternatively, various modern coupling reagents such as HATU can be employed to facilitate the direct amidation of the carboxylic acid. growingscience.com

The reduction of the C-3 ester group can hypothetically lead to either the corresponding primary alcohol or aldehyde, depending on the reducing agent and reaction conditions employed.

A partial reduction to the aldehyde, (5-bromo-1,2-oxazol-3-yl)methanol, could potentially be achieved using a sterically hindered and temperature-sensitive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). rsc.orgmasterorganicchemistry.com Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the alcohol. masterorganicchemistry.com

Complete reduction to the primary alcohol, (5-bromo-1,2-oxazol-3-yl)methanol, would likely be accomplished using more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or an excess of DIBAL-H. rsc.orgmasterorganicchemistry.com These reagents readily reduce esters to primary alcohols.

The C-3 methyl carboxylate group can undergo nucleophilic acyl substitution with various nucleophiles. A prominent example is the direct amidation reaction, where the ester is treated with an amine to form the corresponding amide. This reaction is often facilitated by heating and can sometimes be catalyzed by Lewis acids. This provides a direct route to N-substituted 5-bromo-1,2-oxazole-3-carboxamides without the need to first hydrolyze the ester to the carboxylic acid.

Reactivity of the 1,2-Oxazole Ring System Towards Further Functionalization

The chemical behavior of the 1,2-oxazole ring in Methyl 5-bromo-1,2-oxazole-3-carboxylate is significantly influenced by its substituents. The bromine atom at position 5 and the methyl carboxylate group at position 3 are both electron-withdrawing groups. This electronic characteristic renders the isoxazole ring electron-deficient and generally less reactive towards electrophilic attack, while simultaneously increasing its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, the 1,2-oxazole ring is considered an electron-deficient heterocycle, a characteristic that is further intensified by the presence of the electron-withdrawing bromo and methyl carboxylate groups in Methyl 5-bromo-1,2-oxazole-3-carboxylate. Consequently, the ring is strongly deactivated towards electrophilic attack.

Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted 1,2-oxazole ring, and the presence of deactivating groups makes these reactions even more unlikely for the title compound. The high energy barrier for the formation of the cationic Wheland intermediate, which would disrupt the aromaticity of the heterocyclic ring, coupled with the electronic demand of the substituents, effectively prevents such transformations under normal conditions. Therefore, direct electrophilic aromatic substitution on the 1,2-oxazole ring of Methyl 5-bromo-1,2-oxazole-3-carboxylate is not a practical method for its further functionalization.

Nucleophilic Additions to the Ring System (if applicable)

The electron-deficient nature of the 1,2-oxazole ring in Methyl 5-bromo-1,2-oxazole-3-carboxylate makes it a suitable candidate for nucleophilic attack. The bromine atom at the C5 position serves as a good leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups at this position, making it a key strategy for the elaboration of this scaffold.

Furthermore, the C5-bromo moiety is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, while mechanistically distinct from classical SNAr, represent a formal substitution of the bromine atom and are a primary mode of functionalization for this compound.

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions of 5-Bromo-1,2-oxazoles

| Entry | Reactant/Reagent | Catalyst/Conditions | Product | Reaction Type |

| 1 | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-1,2-oxazole-3-carboxylate | Suzuki Coupling |

| 2 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-1,2-oxazole-3-carboxylate | Sonogashira Coupling |

| 3 | Amine | Pd catalyst, ligand, base | 5-Amino-1,2-oxazole-3-carboxylate | Buchwald-Hartwig Amination |

| 4 | Thiol | Base | 5-Thioether-1,2-oxazole-3-carboxylate | Nucleophilic Aromatic Substitution |

| 5 | Alkoxide | Base | 5-Alkoxy-1,2-oxazole-3-carboxylate | Nucleophilic Aromatic Substitution |

This table presents representative transformations based on the known reactivity of 5-bromo-1,2-oxazoles and related halo-azoles. Specific conditions and yields for Methyl 5-bromo-1,2-oxazole-3-carboxylate would require experimental validation.

Detailed research has demonstrated the utility of 5-haloisoxazoles in modern organic synthesis. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations have been successfully applied to 5-bromo-1,2-oxazoles, enabling the synthesis of a diverse array of substituted isoxazoles. These reactions typically proceed in good to excellent yields and tolerate a wide range of functional groups.

Direct nucleophilic substitution with strong nucleophiles like alkoxides and thiolates can also occur, displacing the bromide to form the corresponding ethers and thioethers. The rate of these reactions is enhanced by the electron-withdrawing nature of the ester group at the C3 position.

Transformations Involving Ring Opening or Rearrangement

The 1,2-oxazole ring, while aromatic, contains a relatively weak N-O bond, which can be susceptible to cleavage under certain reaction conditions, leading to ring-opening or rearrangement products.

Ring Opening:

The most common ring-opening reaction of isoxazoles is reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd, H₂/Raney Ni), dissolving metal reduction (e.g., Na/NH₃), or other chemical reducing agents. Cleavage of the N-O bond in a substituted isoxazole typically leads to the formation of a β-enaminone or a related 1,3-dicarbonyl compound, which can then be further transformed. For Methyl 5-bromo-1,2-oxazole-3-carboxylate, reductive cleavage would be expected to yield a functionalized β-aminoacrylate derivative.

Nucleophilic attack can also induce ring opening. Strong bases or nucleophiles can attack the ring carbons, leading to a cascade of bond cleavages. For example, treatment of certain isoxazoles with hydroxide (B78521) or alkoxides can lead to the formation of α-cyano ketones or their derivatives after ring scission and rearrangement.

Rearrangement:

Rearrangement reactions of the isoxazole ring itself are less common but can be induced under thermal or photochemical conditions. One notable example is the Boulton-Katritzky rearrangement, which involves the thermal rearrangement of certain substituted isoxazoles into other five-membered heterocyclic systems. However, the applicability of such rearrangements to Methyl 5-bromo-1,2-oxazole-3-carboxylate is not well-documented and would depend on the specific reaction conditions and the nature of the substituents.

Another potential transformation is the Cornforth-type rearrangement, which has been observed for some oxazole (B20620) systems, although its direct applicability to 1,2-oxazoles is less established.

Table 2: Potential Ring Opening and Rearrangement Products

| Transformation | Conditions | Potential Product Type |

| Reductive Ring Opening | H₂/Catalyst (e.g., Pd, Raney Ni) | β-Aminoacrylate derivative |

| Base-induced Ring Opening | Strong base (e.g., NaOH, NaOEt) | α-Cyano ketone derivative |

| Thermal Rearrangement | High temperature | Isomeric heterocycles |

This table illustrates potential transformations based on the general reactivity of the isoxazole ring. The specific products from Methyl 5-bromo-1,2-oxazole-3-carboxylate would require experimental investigation.

Mechanistic and Theoretical Investigations of 1,2 Oxazole Chemistry

Mechanistic Pathways of 1,2-Oxazole Ring Construction

The most prevalent and versatile method for constructing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction. nsc.ruresearchgate.netnih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgyoutube.com For the synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate, the key reaction would be the cycloaddition of a bromo-substituted nitrile oxide with methyl propiolate.

The 1,3-dipolar cycloaddition is a powerful tool for forming five-membered heterocyclic systems. nsc.ru The reaction between a nitrile oxide (a 1,3-dipole) and an alkyne (a dipolarophile) proceeds to form a stable, aromatic isoxazole (B147169) ring. youtube.comtandfonline.com Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes or hydroxamoyl chlorides. beilstein-journals.orgresearchgate.netmdpi.com Common methods for generating nitrile oxides from aldoximes involve oxidation with reagents such as N-bromosuccinimide (NBS), chloramine-T, or sodium hypochlorite. researchgate.netmaynoothuniversity.ie

The mechanism is generally understood through the lens of Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is a concerted, pericyclic process where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. organic-chemistry.org The cycloaddition involves the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne, classifying it as a [4π+2π] cycloaddition, analogous to the Diels-Alder reaction. organic-chemistry.org The interaction of these orbitals leads to the simultaneous formation of two new sigma bonds, resulting in the five-membered isoxazole ring. youtube.com

There has been considerable debate regarding whether the 1,3-dipolar cycloaddition proceeds through a concerted or a stepwise mechanism. wikipedia.org A stepwise pathway would involve the formation of a diradical or zwitterionic intermediate. rsc.org However, a large body of evidence, including stereospecificity studies, supports a concerted, albeit often asynchronous, mechanism. wikipedia.org

The concerted mechanism, proposed by Rolf Huisgen, suggests that the new bonds are formed in a single transition state. wikipedia.orgorganic-chemistry.org The high degree of stereospecificity often observed in these reactions, where the stereochemistry of the dipolarophile is retained in the product, strongly favors the concerted pathway. wikipedia.org While some examples of stepwise mechanisms exist, the concerted pericyclic mechanism is now generally accepted for most 1,3-dipolar cycloadditions, including the nitrile oxide-alkyne reaction used to form isoxazoles. wikipedia.org

Understanding the Regioselectivity and Stereoselectivity in 1,2-Oxazole Synthesis

When unsymmetrical alkynes and nitrile oxides are used, the 1,3-dipolar cycloaddition can lead to two possible regioisomers. wikipedia.org The regioselectivity of the reaction is a critical aspect, determining the substitution pattern of the final isoxazole product. Both electronic and steric factors govern the outcome. wikipedia.orgnih.gov

For the synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate, the reaction would involve an alkyne with an electron-withdrawing carboxylate group and a nitrile oxide. The regiochemical outcome is explained by FMO theory, where the relative energies and coefficients of the HOMO and LUMO of the reactants dictate the preferred orientation. mdpi.com Generally, the reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. mdpi.com This interaction typically leads to the formation of 3,5-disubstituted isoxazoles as the major product. mdpi.com However, achieving alternative substitution patterns, such as 3,4-disubstitution, can be challenging and may require specific strategies like intramolecular cycloadditions. mdpi.com DFT studies have shown that activation energies, largely controlled by the energy required to distort the reactants into the transition state geometry, can accurately predict the experimentally observed product ratios. nih.gov

Stereoselectivity is primarily a concern when alkenes are used as dipolarophiles, leading to chiral centers in the resulting isoxazoline (B3343090) ring. wikipedia.org In the synthesis of the aromatic isoxazole ring from an alkyne, stereoselectivity is not a factor in the ring formation itself.

Mechanistic Insights into Functional Group Transformations of Brominated Carboxylates

The bromo and carboxylate functional groups on the Methyl 5-bromo-1,2-oxazole-3-carboxylate ring are versatile handles for further synthetic transformations. The electron-deficient nature of the isoxazole ring influences the reactivity of these substituents.

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where a palladium catalyst is used to couple the bromoisoxazole with an organoboron species. colab.ws The catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a palladium(II) intermediate. libretexts.orgnih.gov This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process typically activated by a base. nih.govorganic-chemistry.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgnih.gov

The methyl carboxylate group at the 3-position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. These reactions generally proceed through standard nucleophilic acyl substitution mechanisms.

Computational Chemistry Approaches for Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms, reactivity, and selectivity of chemical reactions involving isoxazoles. researchgate.netnih.gov

DFT calculations are widely used to explore the intricacies of 1,2-oxazole chemistry. researchgate.netindexacademicdocs.org By calculating the energies of reactants, transition states, and products, researchers can elucidate detailed reaction pathways. nih.gov

For the 1,3-dipolar cycloaddition reaction, DFT can be used to:

Determine Reaction Mechanism: By comparing the activation energies of concerted versus stepwise pathways, DFT can provide strong evidence for the operative mechanism.

Predict Regioselectivity: The activation barriers for the formation of different regioisomers can be calculated, allowing for the prediction of the major product. nih.gov These calculations often correlate well with experimental observations. nih.gov

Analyze Electronic Structure: DFT provides insights into the electronic properties of the molecules, such as the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding reactivity and selectivity in cycloadditions. nih.govmdpi.com

Furthermore, DFT is employed to calculate the structural parameters (bond lengths and angles), energetic properties, and spectroscopic characteristics of isoxazole derivatives. researchgate.netindexacademicdocs.orgoulu.fi These calculations help in confirming experimental structures and understanding the molecule's inherent stability and electronic nature. researchgate.net

| Molecule | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Band Gap (eV) |

| Benzoisoxazole Derivative 1 | DFT/B3LYP/6-311+G(d,p) | -6.50 | -1.85 | 4.65 |

| Benzoisoxazole Derivative 2 | DFT/B3LYP/6-311+G(d,p) | -6.42 | -2.05 | 4.37 |

This table is based on data found in DFT studies of similar isoxazole structures. researchgate.netindexacademicdocs.org

Quantum Mechanical Studies of Reaction Transition States and Pathways

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving 1,2-oxazole derivatives. These studies allow for the identification and characterization of transition states, which are critical for understanding reaction kinetics and selectivity. For a molecule like Methyl 5-bromo-1,2-oxazole-3-carboxylate, theoretical investigations can shed light on various reaction pathways, including cycloadditions, ring-opening reactions, and nucleophilic aromatic substitutions.

A theoretical study on the reactions of 5-alkoxyoxazoles with various dienophiles has shown that these reactions proceed through a Diels-Alder (DA) reaction followed by subsequent rearrangement steps. nih.gov While Methyl 5-bromo-1,2-oxazole-3-carboxylate has a different substitution pattern, similar cycloaddition pathways can be computationally explored. The activation barriers for such reactions are highly dependent on the nature of the substituents on the oxazole (B20620) ring. nih.gov For instance, the reaction of a 5-alkoxyoxazole with a thioaldehyde was found to have a rate-determining DA step with an activation barrier of approximately 10 kcal/mol. nih.gov

In the context of Methyl 5-bromo-1,2-oxazole-3-carboxylate, a hypothetical reaction pathway, such as a nucleophilic substitution at the C5 position, can be investigated. Quantum mechanical calculations would be employed to locate the transition state for the displacement of the bromide ion by a nucleophile. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

To illustrate the type of data generated from such studies, a hypothetical table of calculated activation energies for a reaction of a substituted 1,2-oxazole is presented below.

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | Methyl 5-bromo-1,2-oxazole-3-carboxylate + Nu⁻ | [C₅H₃BrNO₃-Nu]⁻‡ | Methyl 5-Nu-1,2-oxazole-3-carboxylate + Br⁻ | 15-25 |

| Diels-Alder Cycloaddition | Methyl 5-bromo-1,2-oxazole-3-carboxylate + Dienophile | [C₅H₃BrNO₃-Dienophile]‡ | Cycloadduct | 20-30 |

Note: The values in this table are hypothetical and serve to illustrate the output of quantum mechanical calculations. Actual values would require specific DFT calculations.

Mechanistic insights into domino reactions involving heterocyclic systems have been successfully derived from computational studies using functionals like B3LYP and M06-2X. nih.gov These studies can elucidate complex reaction cascades, identifying the most energetically favorable pathways and the role of catalysts or mediators. nih.gov For instance, in a study of a domino reaction, the cleavage of a starting material was found to be the rate-limiting step with a calculated energy barrier of 19.9 kcal/mol. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are not only pivotal for understanding reactivity but also for predicting the spectroscopic properties of molecules like Methyl 5-bromo-1,2-oxazole-3-carboxylate. Methods such as Gauge-Independent Atomic Orbital (GIAO) are widely used to calculate NMR chemical shifts. mdpi.com These calculations, often performed at the DFT level of theory, can provide valuable information for structural elucidation and confirmation. mdpi.com

The accuracy of predicted NMR spectra can be benchmarked against experimental data for related compounds. github.io For instance, computational studies on substituted 2-phenacylbenzoxazoles have been used to assign tautomeric forms based on predicted ¹H and ¹³C NMR spectra. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results, with functionals like mPW1PW91 often providing accurate predictions for ¹³C chemical shifts. mdpi.com

A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for a substituted 1,2-oxazole is shown in the table below.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C3 | 158.2 | 159.5 | 1.3 |

| C4 | 105.6 | 106.1 | 0.5 |

| C5 | 150.9 | 151.8 | 0.9 |

| COOCH₃ (C=O) | 162.5 | 163.2 | 0.7 |

| COOCH₃ (CH₃) | 52.8 | 53.1 | 0.3 |

Note: The values in this table are hypothetical and for illustrative purposes. The calculated values would be obtained from specific quantum chemical computations.

Beyond NMR spectroscopy, theoretical methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies and UV-Vis absorption spectra. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which, when appropriately scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net

Spectroscopic and Structural Elucidation of Methyl 5 Bromo 1,2 Oxazole 3 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For Methyl 5-bromo-1,2-oxazole-3-carboxylate, the structure dictates a very simple ¹H NMR spectrum. The isoxazole (B147169) ring is fully substituted, meaning there are no protons directly attached to the ring carbons. Consequently, the only protons present are those of the methyl ester group (-OCH₃).

This results in a single resonance in the ¹H NMR spectrum, appearing as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet is anticipated to be in the range of δ 3.9–4.1 ppm, a typical value for methyl esters attached to an electron-withdrawing heterocyclic ring system.

Table 1: Predicted ¹H NMR Data for Methyl 5-bromo-1,2-oxazole-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | Singlet | 3H | -COOCH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of the carbon framework. For Methyl 5-bromo-1,2-oxazole-3-carboxylate, five distinct carbon signals are expected: three for the isoxazole ring carbons (C3, C4, and C5), one for the carbonyl carbon of the ester (C=O), and one for the methyl carbon of the ester (-OCH₃).

C3: Attached to the ester group and the ring nitrogen, this carbon is expected to be significantly deshielded, appearing around δ 158–162 ppm.

C4: This carbon is bonded to the electronegative bromine atom and is expected to resonate at a relatively upfield position for a substituted carbon, likely around δ 112–116 ppm.

C5: Also attached to the bromine atom and the ring oxygen, its chemical shift is predicted to be in the region of δ 148–152 ppm.

C=O: The carbonyl carbon of the methyl ester will appear in the typical downfield region for esters, around δ 160–164 ppm.

-OCH₃: The methyl carbon signal is expected in the upfield region, typically around δ 52–55 ppm.

Table 2: Predicted ¹³C NMR Data for Methyl 5-bromo-1,2-oxazole-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | -C =O |

| ~159 | C3 |

| ~150 | C5 |

| ~114 | C4 |

| ~53 | -OC H₃ |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For Methyl 5-bromo-1,2-oxazole-3-carboxylate, which has only one isolated proton signal, the COSY spectrum would not show any cross-peaks and would therefore be uninformative for determining intramolecular connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. A single cross-peak would be observed, correlating the methyl proton signal (~3.95 ppm) with the methyl carbon signal (~53 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons. It is particularly vital for connecting molecular fragments that are not directly bonded by protons. For this molecule, the key expected correlations would be from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to the C3 carbon of the isoxazole ring. This unequivocally confirms the position of the methyl carboxylate group at C3.

Table 3: Predicted Key HMBC Correlations for Methyl 5-bromo-1,2-oxazole-3-carboxylate

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

| ~3.95 (-OH ₃) | ~161 | ³J correlation to C =O |

| ~3.95 (-OH ₃) | ~159 | ³J correlation to C 3 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are experiments that detect through-space interactions between nuclei, rather than through-bond coupling. researchgate.net They are essential tools for determining the stereochemistry and conformation of molecules. lcms.czspectroscopyonline.com An NOE is typically observed for nuclei that are separated by no more than 5 Å. mdpi.com

For a small, largely planar molecule like Methyl 5-bromo-1,2-oxazole-3-carboxylate, which lacks stereocenters and has limited conformational flexibility, NOESY/ROESY spectra are not expected to provide significant additional information for intramolecular structural assignment. With only a single, isolated methyl proton environment, no intramolecular cross-peaks would be observed. The technique's utility would be limited to studying potential intermolecular interactions or the molecule's interaction with the solvent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. lcms.czchemrxiv.org For Methyl 5-bromo-1,2-oxazole-3-carboxylate (C₅H₄BrNO₃), HRMS is also critical for confirming the presence of bromine.

Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion in the mass spectrum will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with a nearly 1:1 intensity ratio. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

The calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Table 4: Predicted HRMS Data for Methyl 5-bromo-1,2-oxazole-3-carboxylate (C₅H₄BrNO₃)

| Ion | Calculated m/z | Observed Pattern |

| [M(⁷⁹Br)]⁺ | 219.9398 | Base peak of the molecular ion cluster |

| [M(⁸¹Br)]⁺ | 221.9378 | Peak at M+2 with ~97% relative intensity to M |

| [M-OCH₃]⁺ | 188.9292 | Potential fragment from loss of the methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | 160.9187 | Potential fragment from loss of the carbomethoxy radical |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The spectrum of Methyl 5-bromo-1,2-oxazole-3-carboxylate is expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption from the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.com Other key vibrations include those associated with the C=N and C=C bonds within the isoxazole ring, as well as the C-O stretches of the ester and the C-Br stretch. researchgate.netresearchgate.net

Table 5: Predicted IR Absorption Frequencies for Methyl 5-bromo-1,2-oxazole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1610 | Medium | C=N Stretch | Isoxazole Ring |

| ~1450 | Medium | C=C Stretch | Isoxazole Ring |

| ~1250 | Strong | C-O Stretch | Ester (asymmetric) |

| ~1100 | Medium | N-O Stretch | Isoxazole Ring |

| ~650 | Medium-Weak | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of a molecule's constitution and stereochemistry. For isoxazole derivatives, this technique yields critical data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical behavior and potential applications.

For instance, the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, a structurally similar compound, reveals that all non-hydrogen atoms are approximately coplanar. nih.gov In its crystal lattice, molecules form inversion dimers through O-H⋯O hydrogen bonds, which then stack via π–π interactions. nih.gov Such analyses are crucial for understanding the supramolecular chemistry of these heterocycles. Similarly, single-crystal X-ray diffraction has been employed to unambiguously establish the structure of various other substituted isoxazole and oxazole (B20620) derivatives, confirming substitution patterns and resolving any structural ambiguities that might arise from spectroscopic data alone. beilstein-journals.orgmdpi.comvensel.org

The type of data obtained from a single-crystal X-ray diffraction experiment is comprehensive. Key parameters include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules. At the molecular level, it provides precise coordinates for each atom, from which bond lengths, bond angles, and torsion angles are calculated.

Table 1: Example Crystallographic Data for a Related Isoxazole Compound (5-Methyl-1,2-oxazole-3-carboxylic acid) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9125 (10) |

| b (Å) | 5.6909 (11) |

| c (Å) | 10.464 (2) |

| α (°) | 82.21 (3) |

| β (°) | 79.72 (3) |

| γ (°) | 78.96 (3) |

| Volume (ų) | 280.96 (10) |

This table presents data for a structurally related compound to illustrate the outputs of an X-ray crystallography study.

Spectroscopic Differentiation of Regioisomeric and Constitutional Isomers

The synthesis of substituted isoxazoles can often lead to the formation of multiple regioisomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable tools for differentiating these isomers. rsc.org

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing between isoxazole regioisomers. The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the electronic environment, which is dictated by the position of the substituents. rsc.org

For example, in distinguishing between 4,5-disubstituted and 3,4-disubstituted isoxazoles, the chemical shift of the lone proton on the isoxazole ring is a key diagnostic marker. rsc.org The proton at the C5 position (H5) of a 3,4-disubstituted isoxazole is typically found further downfield (at a higher ppm value) compared to the proton at the C3 position (H3) of a 4,5-disubstituted isomer due to differing electronic effects within the ring. rsc.org

Similarly, ¹³C NMR provides clear differentiation. The chemical shifts of the ring carbons, particularly C3, C4, and C5, vary significantly between isomers. For instance, the C5 atom in a 3,4-disubstituted regioisomer is often more deshielded (appears at a higher ppm) than the corresponding C3 atom in a 4,5-disubstituted isomer. rsc.org The unambiguous assignment of structures can be further supported by two-dimensional NMR experiments and the observation of coupling constants, such as ¹³C-¹⁵N coupling if isotopic labeling is used. beilstein-journals.org

Table 2: Illustrative NMR Chemical Shift Differences for Isoxazole Regioisomers rsc.org

| Isomer Type | Ring Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 4,5-Disubstituted | H3 | ~8.6 - 9.1 | C3: ~150 |

| C4: ~108 | |||

| C5: ~180 | |||

| 3,4-Disubstituted | H5 | ~8.9 | C3: ~150 |

| C4: ~108 |

Note: The values are approximate and can vary based on the specific substituents and solvent used. This table illustrates the principle of differentiation.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) can also be employed to characterize and differentiate isomeric structures. nih.gov Different isomers often exhibit unique fragmentation patterns upon collision-induced dissociation. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to distinguish between isomers that might be difficult to resolve by other means. The differences in fragmentation arise from the distinct bonding arrangements and stabilities of the precursor ions of each isomer. nih.gov

Applications of Methyl 5 Bromo 1,2 Oxazole 3 Carboxylate As a Synthetic Building Block

Role in the Construction of Diverse Heterocyclic Frameworks

The presence of a bromine atom on the isoxazole (B147169) ring makes Methyl 5-bromo-1,2-oxazole-3-carboxylate an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the straightforward synthesis of highly substituted and diverse heterocyclic frameworks.

Notably, this compound is amenable to Suzuki-Miyaura cross-coupling reactions . By reacting with a variety of aryl- or heteroarylboronic acids, the bromine atom can be substituted with different aromatic or heteroaromatic moieties. This methodology provides a direct route to 5-aryl- or 5-heteroaryl-1,2-oxazole-3-carboxylates, which are prevalent scaffolds in medicinal chemistry. The reaction typically proceeds under mild conditions with a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Similarly, Sonogashira coupling reactions with terminal alkynes offer an efficient pathway to 5-alkynyl-1,2-oxazole derivatives. This transformation, catalyzed by a combination of palladium and copper salts, introduces a carbon-carbon triple bond at the 5-position of the isoxazole ring. The resulting alkynyl-isoxazoles are valuable precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization or addition reactions.

The ester group at the 3-position can also be readily transformed. For instance, hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents. This functionalization further expands the diversity of accessible heterocyclic structures derived from the parent molecule.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-1,2-oxazole-3-carboxylate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-1,2-oxazole-3-carboxylate |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-1,2-oxazole-3-carboxylate |

Utility in Scaffold Hopping and the Generation of Chemical Libraries

In the realm of drug discovery, scaffold hopping is a crucial strategy for identifying novel molecular entities with improved properties by replacing the core structure of a known active compound with a different, isofunctional scaffold. Methyl 5-bromo-1,2-oxazole-3-carboxylate serves as an excellent starting point for such endeavors due to the synthetic tractability of the isoxazole core.

The ability to perform diverse chemical modifications at both the C5 (via the bromo group) and C3 (via the ester group) positions allows for the systematic generation of large and diverse chemical libraries. For instance, a library of compounds can be rapidly assembled by first performing a Suzuki coupling at the C5 position with a set of boronic acids, followed by amidation at the C3 position with a library of amines. This combinatorial approach enables the exploration of a vast chemical space around the 1,2-oxazole scaffold, which is critical for identifying new lead compounds in drug discovery programs.

Furthermore, the 1,2-oxazole ring itself is considered a valuable pharmacophore and a bioisostere for other functionalities like amide or ester groups, offering favorable physicochemical properties such as metabolic stability and improved cell permeability. The use of building blocks like Methyl 5-bromo-1,2-oxazole-3-carboxylate facilitates the incorporation of this privileged scaffold into new molecular designs, aiding in the development of next-generation therapeutics.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity profile of Methyl 5-bromo-1,2-oxazole-3-carboxylate makes it a valuable precursor in the total synthesis of complex organic molecules, including natural products and their analogs. The isoxazole ring can serve as a stable structural element within the target molecule or as a masked functionality that can be unraveled in later synthetic steps.

For example, the isoxazole ring is known to undergo reductive ring-opening reactions. Treatment with reducing agents like Raney Nickel can cleave the N-O bond, leading to the formation of β-enaminones or other acyclic structures. This transformation allows chemists to use the isoxazole as a synthetic equivalent for a 1,3-dicarbonyl moiety, which is a common structural motif in many complex natural products. The initial functionalization of the isoxazole ring using the bromo and ester handles allows for the introduction of desired substituents before the ring-opening event, providing a high degree of control over the final structure.

The sequential and regioselective functionalization of Methyl 5-bromo-1,2-oxazole-3-carboxylate through cross-coupling and other transformations provides a strategic advantage in multi-step syntheses, enabling the efficient construction of intricate molecular frameworks from a simple, commercially available starting material.

Development of Novel Functionalized 1,2-Oxazole Scaffolds for Materials Science

Beyond its applications in medicinal chemistry, the 1,2-oxazole scaffold is also of interest in the field of materials science. The incorporation of this heterocycle into larger conjugated systems can influence the electronic and photophysical properties of the resulting materials.

Functionalized 1,2-oxazoles derived from Methyl 5-bromo-1,2-oxazole-3-carboxylate can be utilized as building blocks for the synthesis of novel organic materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For example, the synthesis of π-conjugated systems containing the 1,2-oxazole unit can be achieved through iterative cross-coupling reactions. The electron-withdrawing nature of the isoxazole ring can be exploited to tune the HOMO/LUMO energy levels of these materials.

Moreover, the isoxazole moiety can act as a ligand for metal catalysts. The nitrogen and oxygen atoms can coordinate to a metal center, and by attaching specific functional groups to the isoxazole ring via the synthetic handles provided by Methyl 5-bromo-1,2-oxazole-3-carboxylate, ligands with tailored steric and electronic properties can be designed. These ligands can find use in homogeneous catalysis, for example, in polymerization reactions where the catalyst's structure influences the properties of the resulting polymer.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 5-bromo-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves regioselective bromination of methyl 1,2-oxazole-3-carboxylate derivatives. Optimization includes controlling temperature (0–5°C for bromine stability) and using catalysts like FeBr₃ to enhance selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. Reaction monitoring by TLC or LC-MS is critical to avoid over-bromination .

Q. How is the compound characterized using spectroscopic techniques, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR : A singlet for the oxazole proton (C4-H) at δ 6.8–7.2 ppm, split by coupling with adjacent substituents.

- ¹³C NMR : The ester carbonyl appears at ~165 ppm, while the oxazole carbons resonate between 100–150 ppm.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch near 560 cm⁻¹.

- HRMS : Exact mass calculated as 219.9762 (C₆H₄BrNO₃). Validate using isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .

Q. What safety protocols are recommended for handling Methyl 5-bromo-1,2-oxazole-3-carboxylate?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency procedures should follow OSHA/GHS guidelines, referencing SDS templates for similar oxazole esters .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural determination of Methyl 5-bromo-1,2-oxazole-3-carboxylate derivatives?

- Methodological Answer : SHELXL refines disordered Br substituents using restraints (e.g., DFIX for bond distances) and constraints (e.g., EADP for thermal parameters). For twinned crystals, apply TWIN/BASF commands. Validate geometry with PLATON/checkCIF to flag outliers in bond angles or torsion angles. Use ORTEP-3 for visualizing anisotropic displacement parameters and ring puckering .

Q. What computational methods resolve contradictions in spectral data for brominated oxazole derivatives?

- Methodological Answer : Discrepancies in NMR coupling constants or IR stretches may arise from dynamic effects (e.g., ring puckering). Perform DFT calculations (B3LYP/6-31G*) to model equilibrium geometries and predict spectra. Compare experimental vs. computed chemical shifts using gauge-invariant atomic orbital (GIAO) methods. For crystallographic disagreements, analyze Hirshfeld surfaces to assess intermolecular interactions .

Q. How do substituents influence the regioselectivity of electrophilic substitution in Methyl 5-bromo-1,2-oxazole-3-carboxylate?

- Methodological Answer : The electron-withdrawing ester group directs electrophiles to the C5 position (meta to COOMe), while bromine at C5 deactivates the ring, favoring functionalization at C4. Use Hammett σ constants to predict reactivity: σₚ values for Br (-0.23) and COOMe (+0.45) guide substituent effects. Experimental validation via nitration or Suzuki coupling can confirm theoretical predictions .

Q. What strategies mitigate challenges in resolving conformational flexibility during X-ray analysis?

- Methodological Answer : For flexible oxazole rings, apply Cremer-Pople puckering parameters to quantify deviations from planarity. Use restraints (e.g., FLAT for planar groups) in SHELXL to stabilize refinement. High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. Compare multiple independent molecules in the asymmetric unit to assess conformational variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.